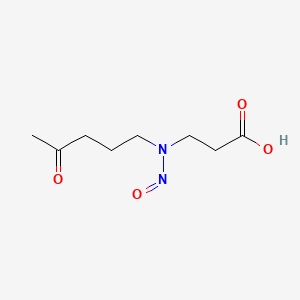
beta-Alanine, N-nitroso-N-(4-oxopentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Alanine, N-nitroso-N-(4-oxopentyl)- is a compound with the molecular formula C8H14N2O4. It contains a total of 28 atoms, including 14 hydrogen atoms, 8 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is characterized by its unique structure, which includes a carboxylic acid group, a ketone group, an N-nitroso group, and a hydroxyl group .
Vorbereitungsmethoden
The synthesis of beta-Alanine, N-nitroso-N-(4-oxopentyl)- can be achieved through various methods. One approach involves the use of dendrimeric intermediates in a one-pot reaction with friendly reaction conditions . This method allows for the preparation of N-alkyl-β-amino acids and N-alkyl-β-amino esters with good yields. The dendrimeric compounds, with a pentaerythritol core, are easy to prepare and provide a versatile platform for synthesizing organic compounds .
Analyse Chemischer Reaktionen
Beta-Alanine, N-nitroso-N-(4-oxopentyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains multiple bonds, including double bonds, which make it reactive under certain conditions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Beta-Alanine, N-nitroso-N-(4-oxopentyl)- has a wide range of scientific research applications. It is used in chemistry for the synthesis of peptides and other biologically active compounds . In biology, it plays a role in various metabolic pathways and can be synthesized by bacteria, fungi, and plants . In medicine, beta-Alanine and its derivatives are investigated for their potential neuroprotective effects and their role in regulating skeletal muscle metabolism . The compound is also used in the industry for the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of beta-Alanine, N-nitroso-N-(4-oxopentyl)- involves multiple molecular targets and pathways. In the context of neuroprotection, beta-Alanine exerts its effects by protecting key physiological functions of brain cells exposed to ischemic conditions . It achieves this through several distinct pharmacological mechanisms, including the modulation of glutamate receptors and the enhancement of inhibitory receptor activity . In skeletal muscle metabolism, beta-Alanine acts as a rate-limiting reactant in the synthesis of carnosine, which helps improve muscle function and reduce fatigue during exercise .
Vergleich Mit ähnlichen Verbindungen
Beta-Alanine, N-nitroso-N-(4-oxopentyl)- can be compared with other similar compounds, such as beta-Alanine (3-aminopropanoic acid) and its derivatives . Unlike its counterpart alpha-Alanine, beta-Alanine has no stereocenter and is a component of peptides like carnosine and anserine . The unique structure of beta-Alanine, N-nitroso-N-(4-oxopentyl)-, which includes an N-nitroso group and a ketone group, distinguishes it from other beta-amino acids and makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
40911-10-2 |
|---|---|
Molekularformel |
C8H14N2O4 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
3-[nitroso(4-oxopentyl)amino]propanoic acid |
InChI |
InChI=1S/C8H14N2O4/c1-7(11)3-2-5-10(9-14)6-4-8(12)13/h2-6H2,1H3,(H,12,13) |
InChI-Schlüssel |
HRBJXMFLTMMXDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCN(CCC(=O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




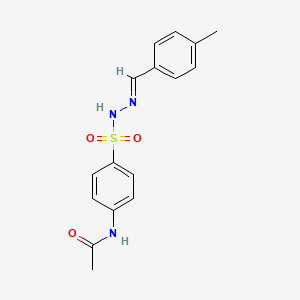
![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)
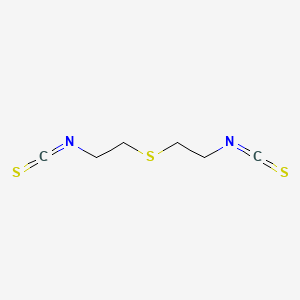
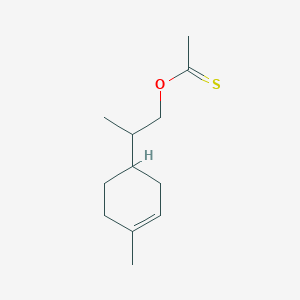
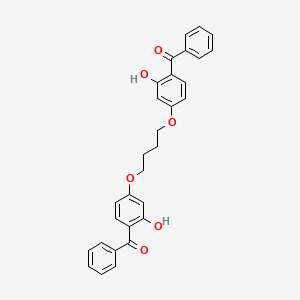


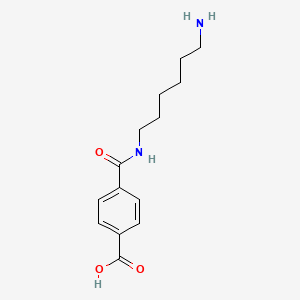
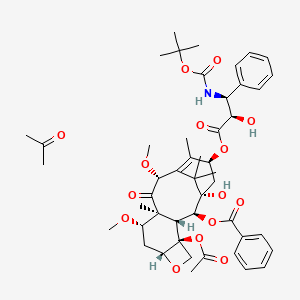
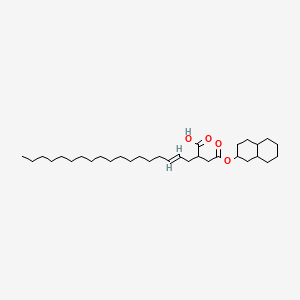
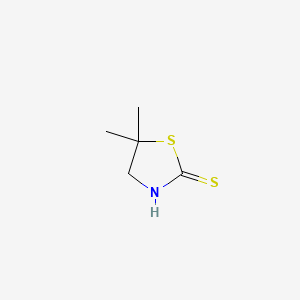
![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)
